molecular formula C29H50O5 B14351048 Docosyl 3,4,5-trihydroxybenzoate CAS No. 92748-88-4

Docosyl 3,4,5-trihydroxybenzoate

Cat. No.: B14351048
CAS No.: 92748-88-4
M. Wt: 478.7 g/mol
InChI Key: IHRZBDBIVPOJAY-UHFFFAOYSA-N
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Description

Docosyl 3,4,5-trihydroxybenzoate: is a chemical compound with the molecular formula C29H50O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of docosyl 3,4,5-trihydroxybenzoate typically involves the esterification of docosanol with 3,4,5-trihydroxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for purification steps and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Docosyl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

Docosyl 3,4,5-trihydroxybenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of docosyl 3,4,5-trihydroxybenzoate involves its interaction with biological membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxyl groups on the aromatic ring can participate in hydrogen bonding and other interactions with proteins, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: Docosyl 3,4,5-trihydroxybenzoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring enhanced hydrophobicity and membrane interaction .

Properties

CAS No.

92748-88-4

Molecular Formula

C29H50O5

Molecular Weight

478.7 g/mol

IUPAC Name

docosyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C29H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30)28(32)27(31)24-25/h23-24,30-32H,2-22H2,1H3

InChI Key

IHRZBDBIVPOJAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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